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Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1),

has emerged as a promising therapeutic target for type 2 diabetes.[1][2] It is primarily

expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin

secretion (GSIS) in response to medium and long-chain free fatty acids.[1][2] AMG 837 is a

potent, orally bioavailable synthetic agonist of GPR40 that has been instrumental in elucidating

the receptor's pharmacology.[1][3] This technical guide provides an in-depth overview of the

allosteric binding properties of AMG 837 hemicalcium on GPR40, presenting key quantitative

data, detailed experimental protocols, and visual representations of its mechanism of action.

AMG 837 acts as a partial agonist, binding to an allosteric site on the GPR40 receptor, a site

distinct from where endogenous fatty acids and other synthetic full agonists bind.[4][5][6] This

allosteric interaction leads to a unique pharmacological profile, including positive cooperativity

with other classes of GPR40 agonists.[5] Understanding these properties is critical for the

rational design of novel GPR40-targeted therapeutics.

Quantitative Data Summary
The following tables summarize the key in vitro and ex vivo pharmacological data for AMG 837

on the GPR40 receptor. These values highlight its potency and partial agonist activity across

various functional assays.
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Table 1: In Vitro Binding Affinity and Functional Potency of AMG 837

Parameter Assay System Species Value Reference

pIC50

[³H]AMG 837

Radioligand

Binding

Human 8.13 [7][8][9]

Kd

[³H]AMG 837

Radioligand

Binding

Human 3.6 nM [5]

EC50
[³⁵S]-GTPγS

Binding
Human 1.5 ± 0.1 nM [10][11]

EC50
Calcium Flux

(Aequorin)
Human

12 ± 1 nM (in

0.01% HSA)
[10]

EC50
Calcium Flux

(CHO cells)
Not Specified 0.12 ± 0.01 µM [4]

EC50

Inositol

Phosphate

Accumulation

Mouse 11.0 ± 0.05 nM [4]

EC50

Insulin Secretion

(Isolated Mouse

Islets)

Mouse 142 ± 20 nM [10][11]

Table 2: Efficacy and Partial Agonism of AMG 837
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Assay Comparison Efficacy (Emax) Reference

Calcium Flux

(Aequorin)

Compared to DHA (full

agonist)

Partial Agonist (10-

40% of DHA

depending on receptor

expression)

[12]

Calcium Flux (CHO

cells)

Compared to natural

free fatty acid ligands
29% [4]

Calcium Flux (A9

cells)

Compared to

arachidonic, oleic, and

linoleic acids

~50% [4]

Inositol Phosphate

Accumulation

Compared to DHA

and full agonists
~50% of full agonists [5]

Signaling Pathway and Allosteric Modulation
Activation of GPR40 by AMG 837 primarily couples to the Gαq signaling pathway.[10][13] This

initiates a cascade involving phospholipase C (PLC) activation, leading to the generation of

inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of

intracellular calcium (Ca²⁺), a key second messenger in stimulating insulin exocytosis from

pancreatic β-cells.
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Start

Prepare cell membranes
expressing human GPR40

Incubate membranes with
[³H]AMG 837 and varying

concentrations of unlabeled AMG 837

Separate bound from free radioligand
(e.g., via filtration)

Measure radioactivity of bound ligand
using liquid scintillation counting

Analyze data to determine
IC₅₀ and calculate pIC₅₀ or Kᵢ

End

 

Start

Load GPR40-expressing cells
(e.g., CHO, A9) with a

calcium-sensitive fluorescent dye
(e.g., Fluo-4, Fura-2) or aequorin

Add varying concentrations
of AMG 837 to the cells

Measure the change in fluorescence
or luminescence over time using a

plate reader (e.g., FLIPR)

Analyze dose-response data to
determine EC₅₀ and Eₘₐₓ

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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